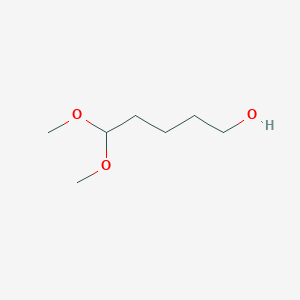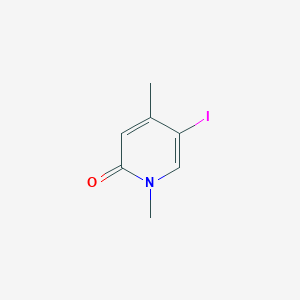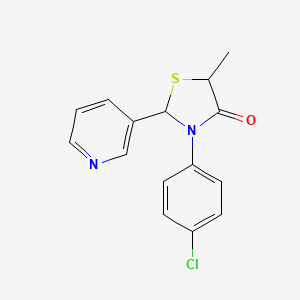
5,5-Dimethoxypentan-1-ol
Descripción general
Descripción
5,5-Dimethoxypentan-1-ol is an organic compound with the molecular formula C7H16O3 It is a derivative of pentanol, where two methoxy groups are attached to the fifth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethoxypentan-1-ol can be achieved through several methods. One common approach involves the reaction of 5,5-Dimethoxypentanal with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound . The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 5,5-Dimethoxypentanal using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethoxypentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5,5-Dimethoxypentanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 5,5-Dimethoxypentane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 5,5-Dimethoxypentanoic acid.
Reduction: 5,5-Dimethoxypentane.
Substitution: Various substituted pentanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5-Dimethoxypentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways involving alcohols and ethers.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethoxypentan-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze the oxidation or reduction of alcohols. The methoxy groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s reactivity and function.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethoxypentanal: An aldehyde derivative with similar structural features.
5,5-Dimethoxypentanoic acid: An oxidized form of 5,5-Dimethoxypentan-1-ol.
5,5-Dimethoxypentane: A fully reduced form of the compound.
Uniqueness
This compound is unique due to the presence of two methoxy groups on the same carbon atom, which imparts distinct chemical properties. This structural feature makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H16O3 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
5,5-dimethoxypentan-1-ol |
InChI |
InChI=1S/C7H16O3/c1-9-7(10-2)5-3-4-6-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
AMANFDKDJJCNPK-UHFFFAOYSA-N |
SMILES canónico |
COC(CCCCO)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[2-(Octylsulfanyl)pyrimidin-5-YL]phenol](/img/structure/B8597530.png)





![1-Methyl-5-(pyridin-2-yl)-1,4-dihydropyrimido[4,5-c]pyridazine](/img/structure/B8597596.png)
